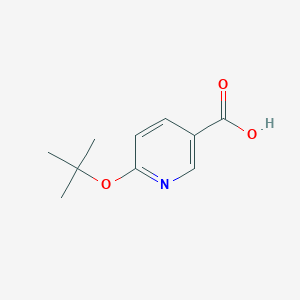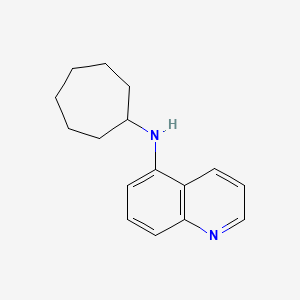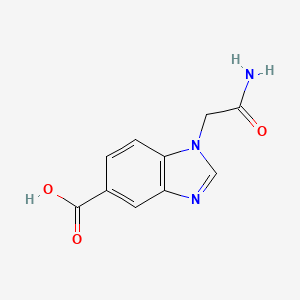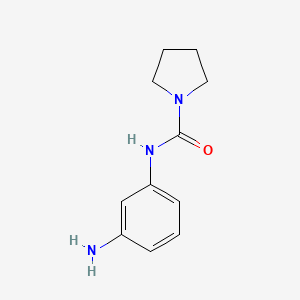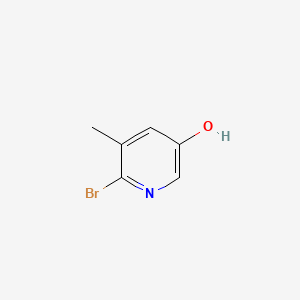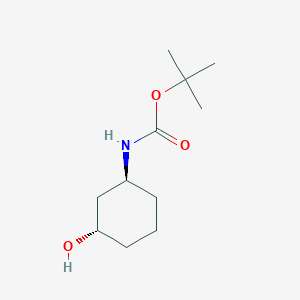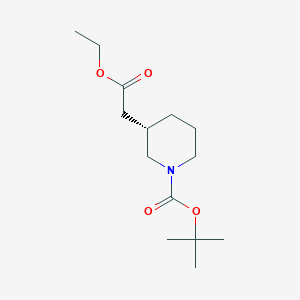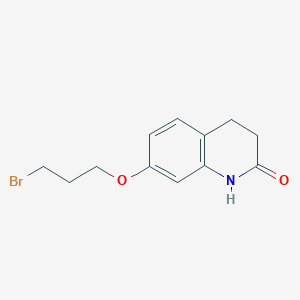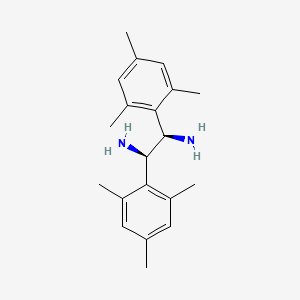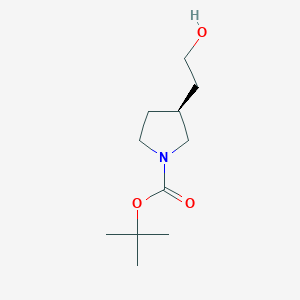![molecular formula C11H16N2O2 B1517731 6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid CAS No. 1094798-46-5](/img/structure/B1517731.png)
6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid
Übersicht
Beschreibung
6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid is a unique organic compound with significant potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its complex structure provides diverse functionalities that make it a subject of extensive research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid involves multi-step organic reactions. A common synthetic route includes:
Nitration and Reduction of Pyridine: : Starting with nitration of pyridine derivatives, followed by reduction to introduce the amino group.
Carboxylation: : Formation of the carboxylic acid group via carbon dioxide treatment under acidic conditions.
Industrial Production Methods
Industrial-scale production might include the use of continuous flow reactors to maintain consistent reaction conditions and yield high-purity compounds. Techniques like distillation, crystallization, and chromatography are employed to purify the product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : It can be oxidized to form pyridine N-oxide derivatives.
Reduction: : It can be reduced to form various amines.
Substitution: : Halogenation, nitration, and sulfonation reactions can modify the pyridine ring.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reducing agents such as lithium aluminium hydride.
Substitution: : Various halides, nitrating agents, and sulfonating agents under specific temperature and pH conditions.
Major Products
Oxidation yields N-oxide derivatives, while reduction can produce primary, secondary, and tertiary amines. Substitution reactions yield halogenated, nitrated, or sulfonated products depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid serves as an intermediate in the synthesis of complex organic compounds, aiding in the development of new materials and catalysts.
Biology
It is used as a building block in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. It also finds application in the study of enzymatic processes and molecular interactions.
Medicine
In the medical field, it may be explored for its potential as a drug candidate or a pharmacological tool to study disease pathways and drug mechanisms.
Industry
Industrial applications include its use as a precursor for the synthesis of specialty chemicals and advanced materials.
Wirkmechanismus
Mechanism
The compound's mechanism of action can vary depending on its application. In biological systems, it may interact with specific enzymes or receptors, modulating biochemical pathways.
Molecular Targets and Pathways
Potential targets include various enzymes involved in metabolic pathways, as well as receptors related to specific physiological functions. The compound's structural features enable it to fit into active sites or bind to receptors, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-3-carboxylic acid: : Similar in structure but lacks the ethyl(propan-2-yl)amino group, leading to different reactivity and applications.
6-Aminopyridine-3-carboxylic acid:
6-Ethylamino-3-pyridinecarboxylic acid: : Another close relative, missing the propan-2-yl group, thus having different physical and chemical properties.
Uniqueness
The presence of the ethyl and propan-2-yl groups in 6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid imparts unique steric and electronic characteristics, influencing its reactivity and interactions in various applications. This makes it distinct from other pyridine derivatives.
There you have it! An in-depth look at this compound
Eigenschaften
IUPAC Name |
6-[ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-4-13(8(2)3)10-6-5-9(7-12-10)11(14)15/h5-8H,4H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEFNPJYEQETAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC=C(C=C1)C(=O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


